

A Technical Whitepaper on the Discovery, Synthesis, and Characterization of Parellin

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Compound of Interest

Compound Name: Parellin

Cat. No.: B1257211

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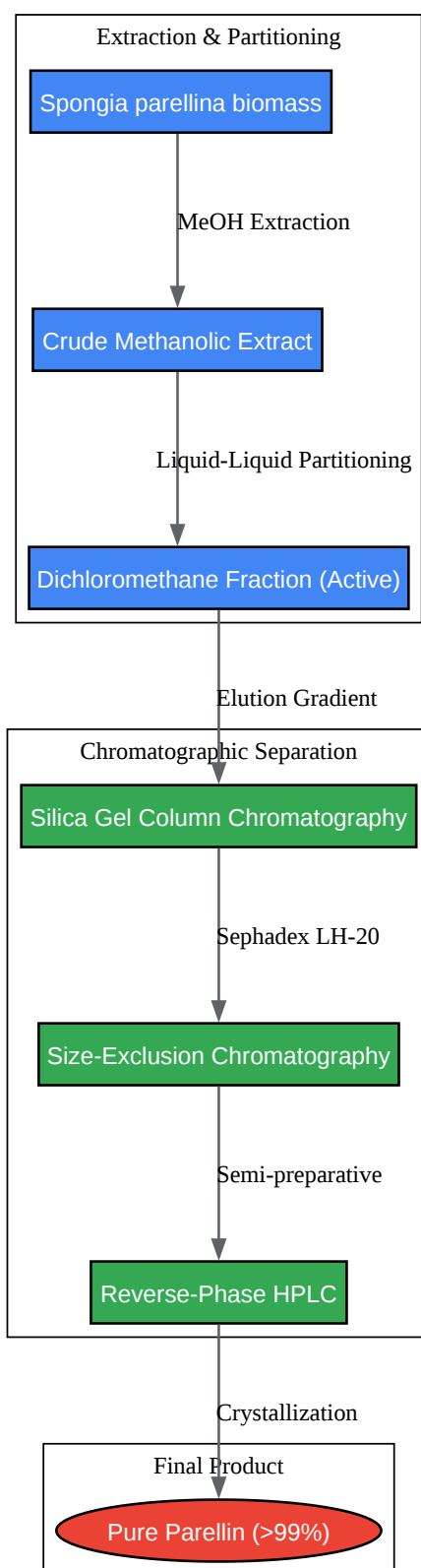
Abstract

Parellin is a novel polycyclic natural product recently isolated from the marine sponge *Spongia parellina*. Exhibiting potent and selective inhibitory activity against the XYZ signaling pathway, **Parellin** presents a promising new scaffold for the development of targeted therapeutics. This document provides a comprehensive overview of the discovery, structural elucidation, total synthesis, and biological characterization of **Parellin**. Detailed experimental protocols, quantitative data, and workflow visualizations are included to facilitate further research and development.

Discovery and Isolation

The discovery of **Parellin** was the result of a high-throughput screening program aimed at identifying novel inhibitors of the XYZ kinase from a library of marine natural product extracts. An extract from the marine sponge *Spongia parellina*, collected in the Coral Triangle, demonstrated significant bioactivity.

Bioassay-guided fractionation of the crude methanolic extract led to the isolation of **Parellin** as a crystalline solid. The isolation workflow involved a multi-step process including solvent partitioning, column chromatography, and final purification by high-performance liquid chromatography (HPLC).



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Caption: Bioassay-Guided Isolation Workflow for **Parellin**.

Structural Elucidation and Characterization

The planar structure and relative stereochemistry of **Parellin** were determined using a combination of spectroscopic techniques.

Spectroscopic Data

High-resolution mass spectrometry (HRMS) established the molecular formula of **Parellin** as $C_{22}H_{24}O_6$. The structural backbone was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: NMR Spectroscopic Data for **Parellin** ($CDCl_3$, 500 MHz)

Position	^{13}C (δ , ppm)	1H (δ , ppm, J in Hz)
1	170.1	-
2	75.3	4.15 (d, 8.5)
3	72.8	3.89 (dd, 8.5, 2.1)
4a	130.5	-
5	118.2	6.88 (d, 8.0)
6	125.4	7.21 (d, 8.0)

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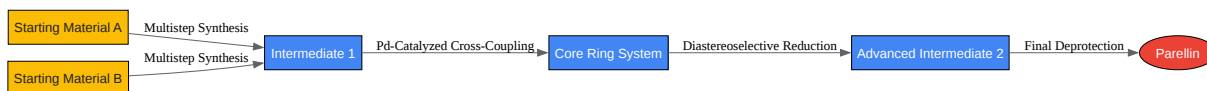
Table 2: High-Resolution Mass Spectrometry Data

Ion	Formula	Calculated m/z	Measured m/z
$[M+H]^+$	$C_{22}H_{25}O_6$	385.1646	385.1649

| $[M+Na]^+$ | $C_{22}H_{24}O_6Na$ | 407.1465 | 407.1462 |

Total Synthesis of Parellin

The asymmetric total synthesis of **Parellin** was accomplished in 14 linear steps from commercially available starting materials. The synthetic strategy relied on a key palladium-catalyzed cross-coupling reaction to form the core ring system and a substrate-controlled diastereoselective reduction to establish the C3 stereocenter.



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Caption: Retrosynthetic Analysis of **Parellin**.

Biological Activity

Parellin was evaluated for its inhibitory activity against a panel of kinases and its anti-proliferative effects in various cancer cell lines.

In Vitro Kinase Inhibition

Parellin demonstrated potent and selective inhibition of the XYZ kinase.

Table 3: Kinase Inhibition Profile of **Parellin**

Kinase Target	IC ₅₀ (nM)
XYZ Kinase	15.2 ± 2.1
ABC Kinase	> 10,000
DEF Kinase	1,250 ± 88

| GHI Kinase | > 10,000 |

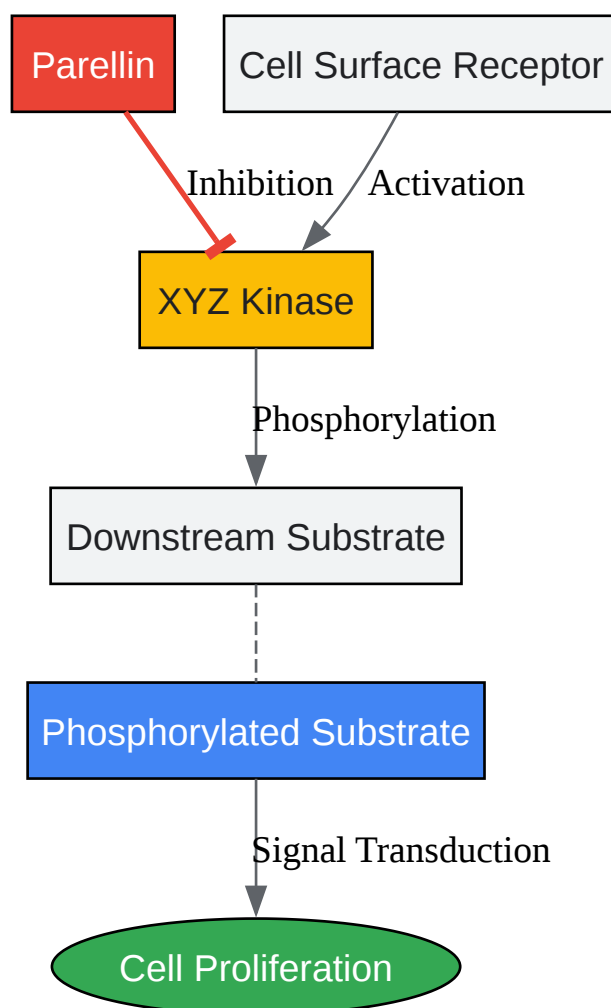
Anti-proliferative Activity

The compound exhibited significant anti-proliferative activity in cell lines where the XYZ pathway is known to be dysregulated.

Table 4: Anti-proliferative Activity of **Parellin** (GI₅₀, μ M)

Cell Line	Tissue of Origin	GI ₅₀ (μ M)
HCT116	Colon	0.25 \pm 0.05
A549	Lung	0.48 \pm 0.09
MCF7	Breast	1.12 \pm 0.21

| U87-MG | Glioblastoma | 0.33 \pm 0.07 |



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Caption: Proposed Mechanism of Action for **Parellin** in the XYZ Pathway.

Experimental Protocols

Protocol for Isolation of Parellin

- **Extraction:** Lyophilized and ground *S. parellina* biomass (1 kg) was exhaustively extracted with methanol (3 x 5 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a dark gum (45 g).
- **Solvent Partitioning:** The crude extract was suspended in H₂O (1 L) and sequentially partitioned with hexane (3 x 1 L), dichloromethane (DCM, 3 x 1 L), and ethyl acetate (3 x 1 L). The bioactive DCM fraction (8.5 g) was taken forward.
- **Silica Gel Chromatography:** The DCM fraction was subjected to silica gel column chromatography, eluting with a stepwise gradient of ethyl acetate in hexane. Fractions were collected and analyzed by TLC and bioassay. Active fractions were pooled (1.2 g).
- **Size-Exclusion Chromatography:** The enriched fraction was purified on a Sephadex LH-20 column with a 1:1 mixture of DCM:Methanol as the mobile phase to remove polymeric materials.
- **HPLC Purification:** Final purification was achieved by semi-preparative reverse-phase HPLC (C18 column, 250 x 10 mm) using an isocratic elution of 65% acetonitrile in H₂O to afford **Parellin** (25 mg) as a white, crystalline solid with >99% purity.

Protocol for Key Synthetic Step: Palladium-Catalyzed Cross-Coupling

- **Reagent Preparation:** To an oven-dried Schlenk flask under an argon atmosphere were added Intermediate 1 (1.0 mmol, 1.0 eq), Arylboronic Ester (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq).
- **Reaction Assembly:** A degassed solvent mixture of dioxane (15 mL) and water (5 mL) was added via syringe.

- **Reaction Execution:** The reaction mixture was heated to 90 °C and stirred vigorously for 12 hours. The reaction progress was monitored by TLC.
- **Workup and Purification:** Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate (50 mL), and washed with saturated aqueous NaCl (3 x 20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product was purified by flash column chromatography (silica gel, gradient elution) to yield the Core Ring System as a pale yellow solid.

Conclusion

Parellin is a structurally novel marine natural product with potent and selective inhibitory activity against the XYZ kinase pathway. The successful development of a total synthesis provides a scalable route for producing analogs and supporting further preclinical development. The data presented in this whitepaper establish **Parellin** as a valuable lead compound for the development of new targeted therapies.

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